4-(Chloromethyl)thiazole hydrochloride

Overview

Description

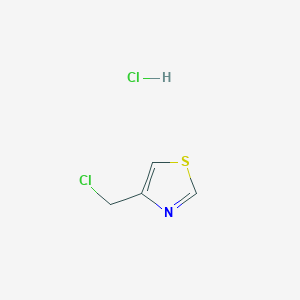

4-(Chloromethyl)thiazole hydrochloride is an organic compound with the chemical formula C4H4ClNS·HCl. It is a colorless or yellowish crystalline solid with a pungent odor. This compound is highly soluble in water but has low solubility in organic solvents . It is primarily used as an intermediate in chemical synthesis and has applications in various fields, including medicine and bioorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethylation of Thiazole

The most common preparation method involves the electrophilic chloromethylation of thiazole using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds under reflux or controlled temperature conditions, typically in anhydrous solvents to prevent hydrolysis of the chloromethyl methyl ether.

Reaction Scheme:

Thiazole + Chloromethyl methyl ether + AlCl₃ → 4-(Chloromethyl)thiazole → Hydrochloride salt formation-

- Solvent: Anhydrous dichloromethane or similar inert solvent

- Temperature: Reflux or controlled heating (e.g., 35–50°C)

- Catalyst: Aluminum chloride (Lewis acid)

- Time: Several hours under stirring

Purification:

The crude product is purified by recrystallization, commonly from methanol/ethyl acetate mixtures, to yield the hydrochloride salt.

Alternative Chlorination Methods

Other chlorination reagents and conditions have been reported with varying yields and operational complexity:

| Method | Reagents & Solvents | Yield (%) | Notes |

|---|---|---|---|

| Sulfuryl Chloride | 1,2-Dichloroethane, stepwise temp | ~64 | Requires temperature control (35°C → 50°C), overnight stirring, recrystallization purification |

| Phosphorus Oxychloride | POCl₃, aqueous workup | Quantitative conversion | Sensitive to stoichiometry and solvent purity, aqueous workup needed |

| Thionyl Chloride | SOCl₂, biphasic mixture | ~42 | Lower yield due to side reactions, requires phase separation and methanol extraction |

These alternative methods show different operational profiles and may be chosen depending on scale, equipment, and desired purity.

Industrial Production Considerations

In industrial settings, the synthesis of 4-(Chloromethyl)thiazole hydrochloride is often performed in large-scale reactors with continuous flow technology to ensure consistent reaction conditions, high yield, and purity. Key process parameters include:

- Precise control of temperature and reagent addition rates to minimize side reactions.

- Use of continuous flow reactors to enhance mixing and heat transfer.

- Efficient phase separation and solvent recovery systems.

- Optimization of reaction time to balance conversion and by-product formation.

Analytical Characterization of the Product

To confirm the identity and purity of this compound, several analytical techniques are employed:

| Technique | Key Features Detected | Typical Data/Values |

|---|---|---|

| Nuclear Magnetic Resonance (¹H NMR) | Signals for thiazole ring protons (δ 7.5–8.5 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) | Diagnostic peaks confirming substitution pattern |

| Melting Point Analysis | Confirms purity and identity | Literature melting point: 161–163°C |

| Infrared (IR) Spectroscopy | C–Cl stretching vibrations (~600–800 cm⁻¹), thiazole ring vibrations (~1500 cm⁻¹) | Structural validation of functional groups |

Reaction Mechanism and Yield Optimization

The chloromethylation proceeds via electrophilic substitution where the chloromethyl cation, generated in situ from chloromethyl methyl ether and Lewis acid, attacks the electron-rich thiazole ring at the 4-position.

- Yield Optimization Strategies:

- Use of anhydrous conditions to prevent hydrolysis of chloromethyl methyl ether.

- Temperature control to minimize side reactions and decomposition.

- Stoichiometric balance of reagents to avoid excess Lewis acid or chloromethylating agent.

- Purification by recrystallization to remove impurities and side products.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloromethyl methyl ether + AlCl₃ | Reflux in anhydrous solvent, recrystallization | 60–70 | High selectivity, widely used | Requires handling of toxic reagents |

| Sulfuryl Chloride | 1,2-Dichloroethane, stepwise heating | ~64 | Good yield, controllable | Requires precise temperature control |

| Phosphorus Oxychloride (POCl₃) | POCl₃, aqueous workup | Quantitative | High conversion | Sensitive to conditions, aqueous workup needed |

| Thionyl Chloride (SOCl₂) | Biphasic mixture, phase separation | ~42 | Simple reagents | Lower yield, side reactions |

Research Findings and Notes

- Reported yields vary significantly depending on the chlorinating agent and reaction conditions, with phosphorus oxychloride providing near-quantitative conversion but requiring more complex workup procedures.

- Sulfuryl chloride offers a good balance of yield and operational simplicity but demands careful temperature control to avoid side reactions.

- Chloromethyl methyl ether with aluminum chloride remains the most commonly reported laboratory method due to its selectivity and reproducibility.

- Industrial processes favor continuous flow setups to maintain consistency and safety when handling hazardous chloromethylating agents.

- Analytical techniques such as NMR, IR, and melting point determination are critical for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)thiazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The thiazole ring can be oxidized to form thiazole-4-carboxylic acid derivatives.

Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted thiazole derivatives.

Oxidation: Thiazole-4-carboxylic acid derivatives.

Reduction: Reduced thiazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

4-(Chloromethyl)thiazole hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-infective agents and anticancer drugs. Its unique reactivity makes it suitable for creating a wide range of biologically active compounds.

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biological processes and the development of new therapeutic strategies. For example, it has been involved in investigating enzyme mechanisms and biological assays.

Agricultural Chemicals

This compound is utilized in formulating pesticides and herbicides, enhancing crop protection by targeting specific pests and diseases. Its application in agriculture underscores its importance beyond pharmaceutical uses.

Material Science

In material science, this compound finds applications in creating specialty polymers and coatings that offer improved durability and resistance to environmental factors.

Analytical Chemistry

It is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures.

Anti-Inflammatory Activity

Research indicates that compounds containing thiazole moieties exhibit notable anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Mechanism : The compound inhibits COX-2 and 5-lipoxygenase (5-LOX), leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Table 1: Inhibition of COX Activities

| Compound | COX Inhibition (%) |

|---|---|

| 4-(Chloromethyl)thiazole HCl | 75 |

Anticancer Activity

Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-(Chloromethyl)thiazole HCl | MCF-7 | 45 |

| 4-(Chloromethyl)thiazole HCl | HepG2 | 48 |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, inhibiting bacterial growth by targeting specific enzymes essential for bacterial metabolism.

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)thiazole HCl | E. coli | 32 µg/mL |

| 4-(Chloromethyl)thiazole HCl | S. aureus | 16 µg/mL |

| 4-(Chloromethyl)thiazole HCl | P. aeruginosa | 64 µg/mL |

Case Studies and Experimental Findings

-

Human Red Blood Cell Membrane Stabilization :

- A study reported varying EC50 values for different derivatives, indicating potential protective effects on cell membranes.

Compound EC50 (μM) 6c 5.43 ± 0.13 6d 3.82 ± 0.07 6f 6.97 ± 0.21 -

Enzyme Inhibition Assays :

- Various assays have demonstrated the compound's ability to inhibit key enzymes involved in inflammatory pathways.

-

Molecular Docking Studies :

- Molecular docking studies confirm that this compound effectively binds to active sites of COX and LOX enzymes, suggesting its potential for drug development targeting inflammation-related diseases.

Broader Pharmacological Implications

Beyond its anti-inflammatory effects, compounds with thiazole structures are being explored for various pharmacological activities including:

- Anticancer : Thiazoles have shown promise in inhibiting cancer cell proliferation.

- Antibacterial : Certain derivatives exhibit significant antibacterial properties.

- Antioxidant : Thiazoles have been noted for their ability to scavenge free radicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)thiazole hydrochloride involves its interaction with nucleophiles, leading to the formation of substituted thiazole derivatives. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

4-(Chloromethyl)thiazole hydrochloride can be compared with other similar compounds, such as:

- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride

- 2-(Chloromethyl)-1,3-thiazole hydrochloride

- 5-(Chloromethyl)-1,3-thiazole hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group at the 4-position of the thiazole ring. This positioning allows for selective nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

4-(Chloromethyl)thiazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.07 g/mol. The presence of the thiazole ring is significant for its pharmacological activity, as thiazoles are known to exhibit various biological effects.

Anti-Inflammatory Activity

Research has shown that compounds containing thiazole moieties, including this compound, possess notable anti-inflammatory properties. These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit COX-2 and 5-lipoxygenase (5-LOX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these pathways leads to reduced inflammation and pain.

In Vitro Studies

A study investigating the anti-inflammatory potential of thiazole derivatives reported that this compound exhibited significant inhibition of COX-2 with an IC50 value ranging from 0.76 to 9.01 μM, indicating its potency compared to standard anti-inflammatory drugs like celecoxib .

Case Studies and Experimental Findings

-

Human Red Blood Cell Membrane Stabilization :

Compound EC50 (μM) 6c 5.43 ± 0.13 6d 3.82 ± 0.07 6f 6.97 ± 0.21 - Enzyme Inhibition Assays :

- Molecular Docking Studies :

Broader Pharmacological Implications

Beyond anti-inflammatory effects, compounds with thiazole structures have been explored for various pharmacological activities including:

- Anticancer : Thiazoles have shown promise in inhibiting cancer cell proliferation.

- Antibacterial : Some derivatives exhibit significant antibacterial properties.

- Antioxidant : Thiazoles have been noted for their ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)thiazole hydrochloride, and how can reaction conditions be optimized?

- Three primary methods are documented:

- Sulfuryl Chloride in 1,2-dichloroethane : Achieves 64% yield with purification via methanol/ethyl acetate recrystallization. Optimal conditions include stepwise temperature increases (35°C → 50°C) and overnight stirring .

- Phosphorus Oxychloride (POCl₃) : Produces quantitative conversion but requires aqueous workup to isolate the product. Reactivity is sensitive to stoichiometry and solvent purity .

- Thionyl Chloride (SOCl₂) : Generates a biphasic mixture, necessitating phase separation and methanol extraction. Lower yields (~42%) due to side reactions highlight the need for precise stoichiometric control .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ reveals diagnostic peaks for the thiazole ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm) .

- Melting Point Analysis : Consistency with literature values (e.g., 161–163°C) confirms purity .

- Infrared (IR) Spectroscopy : C–Cl stretching (~600–800 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) provide structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential HCl vapor release during synthesis .

- First Aid : Immediate rinsing with water for 15+ minutes if exposed to eyes/skin, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across methodologies?

- Multi-Method Validation : Cross-check yields using independent techniques (e.g., HPLC, LC-MS) to identify side products or degradation .

- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) may suppress hydrolysis compared to protic solvents like methanol .

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to optimize temperature and timing .

Q. What methodologies are employed to assess the biological activity of thiazole derivatives like this compound?

- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .

- Antioxidant Testing : DPPH radical scavenging assays quantify free radical neutralization efficiency (IC₅₀ values) .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or antioxidant receptors .

Q. How do structural modifications influence the reactivity of this compound in comparison to analogs?

- Comparative Reactivity Table :

- Mechanistic Insight : The thiazole ring’s electron-deficient nature facilitates SN2 reactions at the chloromethyl group, enabling derivatization (e.g., alkylation, amination) .

Q. What strategies are effective for designing structurally diverse libraries using this compound?

- Nucleophilic Substitution : React with amines (e.g., dimethylamine) or thiols to yield thiazole-alkylamines or sulfides .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the chloromethyl position .

- Heterocycle Functionalization : Use as a building block in multicomponent reactions (e.g., Ugi reaction) to generate polycyclic scaffolds .

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTBASMQHFMANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376874 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-58-2 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.